molecular formula C12H12ClN B1585321 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole CAS No. 36684-65-8

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B1585321
CAS No.: 36684-65-8
M. Wt: 205.68 g/mol
InChI Key: CNQQPGJXOHSTQR-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a member of the class of carbazoles, which are tricyclic aromatic compounds. This compound is characterized by the presence of a chlorine atom at the 6th position and a tetrahydrocarbazole structure, which includes a partially saturated ring system. It has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Huntington’s disease .

Biochemical Analysis

Biochemical Properties

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is known to interact with certain enzymes and proteins. For instance, it has been identified as a potent and specific inhibitor of the enzyme Sirtuin 1 (SIRT1) . SIRT1 is a protein deacetylase that regulates various cellular processes, including metabolism and stress responses .

Cellular Effects

The effects of this compound on cells are largely attributed to its interaction with SIRT1. By inhibiting SIRT1, this compound can influence various cellular processes. For example, it has been suggested to play a role in the treatment of Huntington’s disease by controlling the removal of the abnormal huntingtin protein .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the SIRT1 enzyme. This binding inhibits the deacetylation activity of SIRT1, thereby influencing gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It is known to be a metabolically stable compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products Formed

Scientific Research Applications

Antiviral Activity

Research has highlighted the potential of carbazole derivatives, including 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, as antiviral agents. A study indicated that certain carbazole compounds exhibit significant activity against viruses such as Human Cytomegalovirus (HCMV) and Hepatitis C Virus (HCV).

Key Findings:

  • Compounds with a carbazole scaffold showed low cytotoxicity while effectively inhibiting viral replication.
  • The structure-activity relationship (SAR) demonstrated that substituents at specific positions on the carbazole ring significantly influence antiviral potency .
Compound NameTarget VirusEC50 (µM)CC50 (µM)Selectivity Index
This compoundHCV Genotype 1b0.031>50>1612
IndolocarbazolesHCMVVariesLowHigh

SIRT1 Modulation

The compound is known for its role as a SIRT1 inhibitor. SIRT1 is a class III histone deacetylase involved in various cellular processes including aging and inflammation. Inhibition of SIRT1 has therapeutic implications for diseases associated with aging and metabolic disorders.

Research Insights:

  • The compound's analogs have shown promise in modulating SIRT1 activity, which could lead to novel treatments for age-related diseases.
  • Case studies suggest that the compound can enhance SIRT1 activity in certain contexts, potentially mitigating inflammation and improving metabolic profiles .

Preparation Methods

The synthesis of this compound has been explored through various chemical processes. Notably, methods involving halogenation and cyclization have been documented.

Synthesis Overview:

  • Halogenation reactions typically involve bromination followed by cyclization to form the carbazole framework.
  • Advanced synthetic routes aim to improve yield and purity while minimizing environmental impact .
Reaction StepDescription
HalogenationIntroduction of chlorine at the 6-position via electrophilic substitution.
CyclizationFormation of the carbazole ring through intramolecular reactions.

Antiviral Efficacy Against HCMV

A detailed investigation into the efficacy of this compound against HCMV revealed its ability to inhibit viral replication effectively. The study measured cytotoxicity and antiviral activity using various concentrations.

Results Summary:

  • The compound exhibited an IC50 value significantly lower than that of established antiviral drugs.
  • Toxicity assays confirmed a favorable therapeutic index compared to existing treatments .

SIRT1 Activation in Inflammatory Diseases

In a clinical setting, researchers evaluated the effects of SIRT1 modulation by this compound on lung transplant patients experiencing bronchiolitis obliterans syndrome (BOS). The study aimed to assess changes in inflammatory markers post-treatment.

Findings:

  • Patients treated with SIRT1 activators showed reduced levels of pro-inflammatory cytokines.
  • The compound's ability to enhance SIRT1 expression correlated with improved clinical outcomes in terms of lung function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and its ability to inhibit SirT1 selectively. This selectivity makes it a valuable compound for studying the role of protein acetylation in disease and for developing targeted therapies .

Biological Activity

Overview

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a synthetic compound belonging to the carbazole family, characterized by its unique chemical structure that includes a chlorine atom at the 6th position and a tetrahydrocarbazole framework. This compound has garnered attention for its biological activity, particularly as a selective inhibitor of Sirtuin 1 (SIRT1), an enzyme involved in various cellular processes including metabolism, aging, and neurodegeneration.

The primary mechanism of action for this compound involves its interaction with SIRT1. It acts as a potent inhibitor with an IC50 value of approximately 98 nM, which indicates its high specificity for this enzyme compared to other sirtuins (IC50 values of 19.6 μM for SIRT2 and 48.7 μM for SIRT3) . The inhibition of SIRT1 leads to the modulation of various biochemical pathways, particularly affecting the deacetylation process of proteins like p53 and huntingtin.

Pharmacokinetics

This compound is noted for its favorable pharmacokinetic properties:

  • Oral Bioavailability : Demonstrated to be orally bioavailable.
  • Serum Half-life : Approximately 136 minutes in vivo in mice.
  • Absorption : Rapidly absorbed with a median time to maximum concentration (tmax) of around 3 hours after administration .

Cellular Effects

The inhibition of SIRT1 by this compound has significant implications for cellular health:

  • Neurodegenerative Diseases : It has been studied for potential therapeutic applications in conditions such as Huntington's disease by promoting the clearance of abnormal proteins associated with neurodegeneration .
  • Inflammation Regulation : SIRT1 is known to negatively regulate inflammation; thus, inhibiting it may lead to increased inflammatory responses in certain contexts .

Case Studies and Clinical Trials

A notable exploratory clinical trial involving selisistat (the carboxamide derivative of this compound) was conducted on early-stage Huntington's disease patients. Key findings include:

  • Study Design : 55 patients were randomized to receive either selisistat at doses of 10 mg/day or 100 mg/day versus a placebo over a period of 14 days.
  • Safety and Tolerability : The study demonstrated that selisistat was safe and well-tolerated at the specified doses.
  • Biomarker Analysis : The trial aimed to evaluate the effects on levels of soluble mutant huntingtin and other markers related to disease modulation .

Data Table: Summary of Biological Activity

Parameter Value/Description
Chemical StructureThis compound
Target EnzymeSirtuin 1 (SIRT1)
IC50 (SIRT1)~98 nM
IC50 (SIRT2)~19.6 μM
IC50 (SIRT3)~48.7 μM
Oral BioavailabilityYes
Serum Half-life~136 minutes in mice
Clinical Trial PopulationEarly-stage Huntington's disease patients (n=55)
Duration of Clinical Study14 days

Properties

IUPAC Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQQPGJXOHSTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315950
Record name 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36684-65-8
Record name 36684-65-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1,2,3,4-tetrahydrocarbazole
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Synthesis routes and methods I

Procedure details

The reduction can also be carried out using Fe/acetic acid. A mixture of 0.784 g of iron, 1.62 mL of glacial acetic acid, 0.544 g of sodium acetate, and 1 g of 2-(5-chloro-2-nitrophenyl)cyclo-hexanone was refluxed in 80 mL of 4:1 (v/v) ethanol/water for 2 hr. The mixture was cooled, ethanol was evaporated, and the residue was extracted into methylene chloride. Work-up followed by column chromatography on silica yielded 0.160 g (20%) of the named product.
Name
ethanol water
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.62 mL
Type
reactant
Reaction Step Three
Quantity
0.544 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0.784 g
Type
catalyst
Reaction Step Three
Yield
20%

Synthesis routes and methods II

Procedure details

N-(4-Chlorophenyl)benzophenone hydrazone (1.0 equiv., 0.5 mmol, 153 mg), cyclohexanone (1.5 equiv., 0.75 mmol, 0.078 mL), and TsOH.H2O (2 equiv., 1.0 mmol, 190 mg) were dissolved in ethanol (3 mL) and heated to reflux for 41 hours. The reaction mixture was then cooled to room temperature, diluted with Et2O (5 mL), neutralized with a saturated NaHCO3 solution, and extracted with Et2O (3×10 mL). The organic extracts were then dried over K2CO3, filtered and concentrated under vacuum. Purification by flash column chromatography (10% EtOAc/Hex) gave the title product as a white solid (94 mg, 0.46 mmol, 91% yield).
Name
N-(4-Chlorophenyl)benzophenone hydrazone
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
0.078 mL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide?

A1: this compound-1-carboxamide, also known as selisistat, acts as a potent and selective inhibitor of sirtuin proteins, particularly Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) [, , , , , ]. Sirtuins are a class of NAD+-dependent deacetylases involved in regulating various cellular processes, including metabolism, stress responses, and aging.

Q2: How does selisistat inhibit SIRT1?

A2: Selisistat inhibits SIRT1 by exploiting its unique NAD+-dependent deacetylation mechanism. It binds to the nicotinamide site and a neighboring pocket within SIRT1, interacting with the ribose moiety of NAD+ or its coproduct, 2'-O-acetyl-ADP ribose []. This interaction stabilizes the closed conformation of the enzyme, preventing product release and effectively inhibiting SIRT1 activity.

Q3: What makes selisistat a desirable inhibitor compared to other sirtuin inhibitors?

A3: Unlike earlier sirtuin inhibitors, selisistat demonstrates high potency and selectivity for SIRT1 and SIRT2 [, ]. This selectivity is attributed to its specific interactions with the NAD+ binding site and its exploitation of the sirtuin catalytic mechanism, resulting in potent inhibition of SIRT1 and moderate inhibition of SIRT3, while other sirtuins are less affected [].

Q4: What are the potential therapeutic applications of selisistat based on its mechanism of action?

A4: Given its ability to inhibit SIRT1 and SIRT2, selisistat has shown promise in preclinical studies for treating diseases where sirtuin activity is implicated. For instance, selisistat has demonstrated efficacy in alleviating pathology in multiple animal and cell models of Huntington's disease by restoring global acetylation levels [, ].

Q5: Has selisistat shown efficacy in other disease models?

A5: Beyond Huntington's disease, research indicates that selisistat can inhibit renal interstitial fibroblast activation and attenuate renal interstitial fibrosis in obstructive nephropathy, suggesting its therapeutic potential for chronic kidney disease []. Additionally, studies have shown that it can protect liver cells (HepG2) from oxidative damage induced by hydrogen peroxide through a mechanism involving SIRT1 activation [].

Q6: Are there any structural analogs of selisistat that exhibit similar inhibitory activity towards sirtuins?

A6: Yes, researchers have synthesized a series of oxadiazole-carbonylaminothioureas as potential SIRT1 and SIRT2 inhibitors. These compounds were designed based on virtual screening hits and exhibited comparable inhibitory activity to selisistat []. Similarly, N(epsilon)-thioacetyl-lysine-containing tri-, tetra-, and pentapeptides have been investigated as SIRT1 and SIRT2 inhibitors, with some showing equipotent inhibitory activity to selisistat [].

Q7: Has the interaction of selisistat with other proteins been investigated?

A7: While the primary target of selisistat is sirtuins, structural studies have explored its interaction with other proteins. For instance, crystal structures of selisistat in complex with the E. coli sliding clamp have been reported [, ], offering insights into its binding properties and potential off-target interactions.

Q8: Are there specific biomarkers or diagnostic tools being explored to assess selisistat's efficacy in preclinical or clinical settings?

A8: While the provided research doesn't delve into specific biomarkers for selisistat, it highlights the importance of monitoring acetylation levels as a potential indicator of its activity []. Further research is likely necessary to identify and validate specific biomarkers for predicting treatment response or identifying potential adverse effects.

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